molecular formula C15H22N2O2 B6633268 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide

2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide

Cat. No.: B6633268
M. Wt: 262.35 g/mol
InChI Key: XJZDHNHKLYFPMF-UHFFFAOYSA-N
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Description

2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide is an organic compound with a complex structure that includes an aminophenyl group and an oxanyl ethyl group

Properties

IUPAC Name

2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-13-5-3-4-12(10-13)11-15(18)17-8-7-14-6-1-2-9-19-14/h3-5,10,14H,1-2,6-9,11,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZDHNHKLYFPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCNC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the aminophenyl and oxanyl ethyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxanyl ethyl group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide
  • 2-(3-aminophenyl)-N-[2-(tetrahydrofuran-2-yl)ethyl]acetamide

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